REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([F:8])[cH:5][cH:6][cH:7]1.[C:14]([c:15]1[c:16]([NH2:17])[cH:18][cH:19][cH:20][cH:21]1)#[N:22].[C:9]([Li:10])([CH3:11])([CH3:12])[CH3:13].[CH2:24]1[CH2:27][CH2:26][CH2:25][O:28]1.[CH3:29][CH2:30][O:31][C:32](=[O:33])[CH3:34].[ClH:23]>>[c:2]1([C:14]([c:15]2[c:16]([NH2:17])[cH:18][cH:19][cH:20][cH:21]2)=[O:28])[cH:3][c:4]([F:8])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Nc1ccccc1C(=O)c1cccc(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |